molecular formula C25H31ClN4O2 B2552933 N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 921894-01-1

N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2552933
CAS No.: 921894-01-1
M. Wt: 455
InChI Key: BMSUKBINUBSVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H31ClN4O2 and its molecular weight is 455. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

  • Molecular Interaction with CB1 Cannabinoid Receptor : A study analyzed the conformational preferences and molecular interactions of a cannabinoid receptor antagonist, focusing on its structural analogs and their binding affinities to the CB1 receptor. This research contributes to understanding the structural requirements for binding to cannabinoid receptors, potentially relevant for designing compounds with specific receptor activities (Shim et al., 2002).

Synthesis and Structure-Activity Relationships

  • Synthesis of Acetylcholinesterase Inhibitors : Research into the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives provides insights into their structure-activity relationships, showing potent anti-acetylcholinesterase activity. Such studies are crucial for developing therapeutic agents against diseases characterized by acetylcholinesterase dysfunction (Sugimoto et al., 1992).

Receptor Antagonism and Agonism

  • CB1 Receptor Antagonism : An investigation into the effects of certain compounds on the CB1 cannabinoid receptor revealed insights into their roles as antagonists or inverse agonists. This research is significant for understanding receptor modulation and could inform the development of treatments for conditions influenced by cannabinoid receptor activity (Landsman et al., 1997).

Biological Activity and Chemical Synthesis

  • Synthesis of Pyridine Derivatives : A study focused on the synthesis and toxicity of pyridine derivatives against specific pests, offering potential applications in developing new insecticides. Research like this is essential for creating more effective and safer pest control solutions (Bakhite et al., 2014).

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClN4O2/c1-17-20(26)7-6-8-21(17)28-25(32)24(31)27-16-23(30-12-4-3-5-13-30)18-9-10-22-19(15-18)11-14-29(22)2/h6-10,15,23H,3-5,11-14,16H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSUKBINUBSVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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